molecular formula C24H17ClF2O4 B12147126 3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B12147126
M. Wt: 442.8 g/mol
InChI Key: HAPRFFKCRQHWFB-UHFFFAOYSA-N
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Description

3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone core.

    Introduction of the chloro group: Chlorination of the chromenone core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorobenzyl groups: The final step involves the etherification of the chromenone core with 4-fluorobenzyl alcohol in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the chromenone core to chromanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one include other chromenone derivatives with different substituents. These compounds may have varying biological activities and properties. For instance:

    3-chloro-4-methyl-2H-chromen-2-one: Lacks the fluorobenzyl groups, leading to different biological activities.

    5,7-dihydroxy-4-methyl-2H-chromen-2-one: Contains hydroxyl groups instead of fluorobenzyl groups, which can affect its solubility and reactivity.

    3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one: Has methoxy groups instead of fluorobenzyl groups, influencing its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17ClF2O4

Molecular Weight

442.8 g/mol

IUPAC Name

3-chloro-5,7-bis[(4-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H17ClF2O4/c1-14-22-20(30-13-16-4-8-18(27)9-5-16)10-19(11-21(22)31-24(28)23(14)25)29-12-15-2-6-17(26)7-3-15/h2-11H,12-13H2,1H3

InChI Key

HAPRFFKCRQHWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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